molecular formula C6H7N3 B1444803 3-(1H-pyrazol-4-yl)propanenitrile CAS No. 1296225-28-9

3-(1H-pyrazol-4-yl)propanenitrile

Cat. No. B1444803
M. Wt: 121.14 g/mol
InChI Key: YSOLKHYBNNQOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-4-yl)propanenitrile is a research chemical used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications . It has a molecular formula of C6H7N3 and a molecular weight of 121.14 g/mol.


Synthesis Analysis

The synthesis of 3-(1H-pyrazol-4-yl)propanenitrile involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . It’s also synthesized starting from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of 3-(1H-pyrazol-4-yl)propanenitrile comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including 3-(1H-pyrazol-4-yl)propanenitrile, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety And Hazards

Handling of 3-(1H-pyrazol-4-yl)propanenitrile should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation should be prevented . It’s classified as dangerous with hazard statements H301, H302, H312, H319, H332 indicating potential harm if swallowed, inhaled, or in contact with skin and eyes .

properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLKHYBNNQOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-4-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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